molecular formula C7H8F4O B6184776 2,2,5,5-tetrafluorocycloheptan-1-one CAS No. 2648939-84-6

2,2,5,5-tetrafluorocycloheptan-1-one

Cat. No.: B6184776
CAS No.: 2648939-84-6
M. Wt: 184.1
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Description

2,2,5,5-Tetrafluorocycloheptan-1-one is a fluorinated cyclic ketone with the molecular formula C7H8F4O. This compound is notable for its unique structure, which includes four fluorine atoms symmetrically positioned on a seven-membered ring. The presence of fluorine atoms significantly influences the compound’s chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetrafluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions to avoid over-fluorination. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more scalable fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). These methods are preferred due to their efficiency and the ability to produce the compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to manage the exothermic nature of fluorination reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

2,2,5,5-Tetrafluorocycloheptan-1-one has several applications across different fields:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of novel materials.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological membranes due to the presence of fluorine atoms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that require fluorinated motifs for enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2,5,5-tetrafluorocycloheptan-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is exploited in drug design to improve the pharmacokinetic profiles of therapeutic agents. The compound can also form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluorocyclopentanone: Another fluorinated cyclic ketone with a five-membered ring.

    2,2,4,4-Tetrafluorocyclohexanone: A six-membered ring analog with similar fluorination.

    2,2,3,3,4,4-Hexafluorocyclohexanone: A more heavily fluorinated compound with six fluorine atoms.

Uniqueness: 2,2,5,5-Tetrafluorocycloheptan-1-one is unique due to its seven-membered ring structure, which is less common compared to five- and six-membered rings. This structural difference can lead to distinct chemical reactivity and physical properties, making it a valuable compound for specific applications where other fluorinated ketones may not be suitable.

Properties

CAS No.

2648939-84-6

Molecular Formula

C7H8F4O

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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